N-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOHYDRAZIDE
Overview
Description
N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide is a complex organic compound that features a combination of pyrazole, tetrazole, and adamantane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide typically involves multiple steps, starting with the preparation of the individual moieties. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones, followed by bromination to introduce the bromo group . The tetrazole ring is often formed via the cyclization of nitriles with sodium azide under acidic conditions . The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction . The final step involves coupling these moieties under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazole and tetrazole rings may play a role in binding to these targets, while the adamantane moiety could enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring with a bromo substituent.
Tetrazole derivatives: Compounds containing the tetrazole ring, which are known for their biological activity.
Adamantane derivatives: Compounds featuring the adamantane moiety, often used in drug design for their stability and lipophilicity.
Uniqueness
N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide is unique due to the combination of these three distinct moieties, which may confer a range of desirable properties such as enhanced biological activity, stability, and specificity for certain molecular targets.
Properties
IUPAC Name |
N'-[3-(4-bromopyrazol-1-yl)-2-methylpropanoyl]-3-(tetrazol-2-yl)adamantane-1-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN8O2/c1-12(8-27-9-15(20)7-22-27)16(29)24-25-17(30)18-3-13-2-14(4-18)6-19(5-13,10-18)28-23-11-21-26-28/h7,9,11-14H,2-6,8,10H2,1H3,(H,24,29)(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWLMWFLKFXRKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C(=O)NNC(=O)C23CC4CC(C2)CC(C4)(C3)N5N=CN=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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